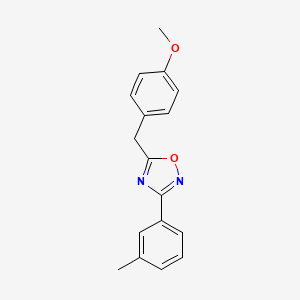

5-(4-methoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including those with methoxybenzyl groups, typically involves intramolecular oxidative cyclization or other cyclization techniques. For example, Kumar et al. (2013) described the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles through intramolecular oxidative cyclization using iodobenzene diacetate as an oxidant (Kumar, Mohana, & Mallesha, 2013). This method highlights a common approach to synthesizing oxadiazole derivatives, which may be applicable to the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including those with methoxybenzyl groups, can significantly influence their physical and chemical properties. Khan et al. (2014) investigated the crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones, finding that the arrangement of methoxybenzyl groups affects the solid-state molecular packing (Khan, Ibrar, & Simpson, 2014). Such insights are crucial for understanding the behavior and reactivity of the target compound.

Chemical Reactions and Properties

The chemical reactions and properties of 1,3,4-oxadiazole derivatives can vary widely depending on the substituents. Jiang et al. (2012) synthesized novel 1,3,4-oxadiazole derivatives and analyzed their optical properties, indicating how substitutions affect these properties (Jiang, Liu, Lv, & Zhao, 2012). Such studies can offer insights into the reactivity and potential applications of the target compound.

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. Abboud et al. (2017) synthesized a new series of mesogenic materials based on 1,3,4-oxadiazole and analyzed their liquid crystalline properties, demonstrating the impact of molecular structure on physical properties (Abboud, Lafta, & Tomi, 2017).

Aplicaciones Científicas De Investigación

Crystal Packing and Molecular Structures

Research has shown that derivatives of oxadiazole, such as methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones, exhibit unique crystal and molecular structures. These compounds are characterized by their V-shaped or planar arrangements, impacting their solid-state molecular packing. This structural property is crucial in understanding the compound's interactions and stability in different environments, making it significant for material science and crystallography studies (Khan, Ibrar, & Simpson, 2014).

Antimicrobial Activities

Oxadiazole derivatives have been synthesized and evaluated for their potential antimicrobial activities. For example, compounds synthesized from phenyl acetic acid derivatives demonstrated significant antibacterial activity against Salmonella typhi, highlighting their potential as antimicrobial agents. Such research contributes to the development of new therapeutic agents against infectious diseases (Salama, 2020).

Liquid Crystalline Properties

Another application of oxadiazole derivatives is in the synthesis of mesogenic materials with liquid crystalline properties. These compounds, such as those bearing a nitro terminal group, exhibit nematic and smectic A (SmA) phases. Understanding these properties is essential for applications in liquid crystal displays (LCDs) and other optoelectronic devices (Abboud, Lafta, & Tomi, 2017).

Anticonvulsant Activity

Some 1,3,4-oxadiazole derivatives have been studied for their anticonvulsant activities. Research involving the synthesis of these compounds and their evaluation against maximal electroshock (MES) seizure method has shown promising results, suggesting potential therapeutic applications in treating epilepsy (Kumar, Mohana, & Mallesha, 2013).

Corrosion Inhibition

Oxadiazole derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Studies on compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have shown high efficiency in protecting mild steel from corrosion in sulfuric acid media. This application is crucial in industrial processes where corrosion resistance is essential (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Propiedades

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12-4-3-5-14(10-12)17-18-16(21-19-17)11-13-6-8-15(20-2)9-7-13/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOQIWHQBGYWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)

![2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5524562.png)

![3-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524565.png)

amine hydrochloride](/img/structure/B5524574.png)

![2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)

![4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5524584.png)

![(1S*,5R*)-3-[4-(4-methoxyphenyl)-4-oxobutanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524586.png)

![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)

![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)